2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid
Description
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino acid moiety
Properties
Molecular Formula |
C9H17NO7 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15) |
InChI Key |
UEKCFAIUNCFLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid typically involves the reaction of a suitable oxane derivative with an amino acid precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the starting materials and desired purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and amino acid moiety allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: A similar compound with a different amino acid moiety.
6-[(4,5-dihydroxy-2-methyl-6-(3,4,5,6-tetrahydroxyoxan-2-yl)methylamino]hexanoic acid: Another related compound with a different structure and functional groups.
Uniqueness
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid is unique due to its specific combination of hydroxyl groups and amino acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
